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Compound of Interest

Compound Name: Proxibarbal

Cat. No.: B1679795 Get Quote

An In-depth Technical Guide to the Synthesis and Chemical Properties of Proxibarbal

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis pathway and chemical

properties of proxibarbal, a barbiturate derivative. The information is intended to support

research, development, and analytical activities related to this compound.

Introduction
Proxibarbal, with the IUPAC name 5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-

trione, is a barbiturate derivative that has been investigated for its anti-anxiety and migraine

treatment properties.[1][2] Unlike many other barbiturates, it is reported to have minimal

hypnotic effects.[2] Proxibarbal was previously approved for use in France but was later

withdrawn due to the risk of inducing immunoallergic thrombocytopenia.[3][4] Understanding its

synthesis and chemical characteristics is crucial for the study of its pharmacological profile and

for the development of related compounds.

Synthesis Pathway
The synthesis of proxibarbal, a 5,5-disubstituted barbituric acid, generally follows the well-

established condensation reaction between a appropriately substituted diethyl malonate and

urea. This reaction is a classic method for forming the pyrimidine-2,4,6-trione core structure of

barbiturates.
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The key starting materials for the synthesis of proxibarbal are diethyl allyl(2-

hydroxypropyl)malonate and urea. The reaction is typically carried out in the presence of a

strong base, such as sodium ethoxide, which acts as a catalyst by deprotonating the urea,

making it a more potent nucleophile. The reaction proceeds via a nucleophilic acyl substitution

mechanism.

Reaction Scheme:

Preparation of Diethyl Allyl(2-hydroxypropyl)malonate: This intermediate can be synthesized

through sequential alkylation of diethyl malonate. First, diethyl malonate is reacted with allyl

bromide to introduce the allyl group at the C-5 position. Subsequently, the resulting diethyl

allylmalonate is reacted with 2-chloropropanol or a similar electrophile to introduce the 2-

hydroxypropyl group.

Condensation with Urea: The synthesized diethyl allyl(2-hydroxypropyl)malonate is then

condensed with urea in the presence of sodium ethoxide. The reaction mixture is heated,

leading to the formation of the six-membered heterocyclic ring of proxibarbal and the

elimination of two molecules of ethanol.

A diagram illustrating the synthesis pathway is provided below.
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Caption: Synthesis pathway of Proxibarbal.

Chemical and Physical Properties
A summary of the key chemical and physical properties of proxibarbal is presented in the table

below. These properties are essential for understanding the compound's behavior in biological

systems and for the design of analytical methods.
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Property Value Source

IUPAC Name
5-(2-hydroxypropyl)-5-prop-2-

enyl-1,3-diazinane-2,4,6-trione
[3]

CAS Registry Number 2537-29-3 [3][5]

Molecular Formula C10H14N2O4 [3][5]

Molecular Weight 226.23 g/mol [3][5]

Melting Point 157-158 °C [5]

166.5-168.5 °C

Density 1.2754 g/cm³ [5]

Water Solubility
Moderately soluble; 23.5

mg/mL
[4]

logP (Octanol-Water Partition

Coefficient)
-0.13, -0.16, 0.2 [3][4]

pKa (Strongest Acidic) 7.18 [4]

pKa (Strongest Basic) -2.5 [4]

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of proxibarbal are not

readily available in the public domain. However, standard methodologies for the synthesis of

barbiturates and their characterization can be applied.

General Synthesis of 5,5-Disubstituted Barbituric Acids
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a mechanical stirrer is charged with sodium metal and anhydrous

ethanol to prepare sodium ethoxide in situ.

Addition of Reagents: A solution of the appropriately substituted diethyl malonate in

anhydrous ethanol is added dropwise to the sodium ethoxide solution. This is followed by the

dropwise addition of a solution of urea in warm anhydrous ethanol.
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Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure

complete reaction. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Work-up and Purification: After cooling, the excess ethanol is removed under reduced

pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to

precipitate the barbituric acid derivative. The crude product is then collected by filtration,

washed with cold water, and purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or benzene/ethanol).

Characterization by High-Performance Liquid
Chromatography (HPLC)
HPLC is a common and reliable method for the analysis of barbiturates.[6]

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-

phase column, and an isocratic or gradient pump.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an

organic modifier (e.g., acetonitrile or methanol). The exact composition depends on the

specific barbiturate and the column used.

Sample Preparation: A stock solution of proxibarbal is prepared in a suitable solvent (e.g.,

methanol). Working standards are prepared by diluting the stock solution with the mobile

phase.

Chromatographic Conditions:

Column: C18, 5 µm particle size, 4.6 x 250 mm.

Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v).

Flow Rate: 1.0 mL/min.

Detection Wavelength: Determined by UV-Vis spectroscopy, typically in the range of 210-

240 nm for barbiturates.
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Injection Volume: 20 µL.

Analysis: The retention time and peak area of the proxibarbal standard are used to identify

and quantify the compound in unknown samples.

The following diagram illustrates a general workflow for the chemical analysis of a synthesized

compound like proxibarbal.
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Caption: General workflow for compound analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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